molecular formula C10H20O3 B12528482 2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- CAS No. 657429-08-8

2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-

Cat. No.: B12528482
CAS No.: 657429-08-8
M. Wt: 188.26 g/mol
InChI Key: DDAHWVFFYZRMBZ-UHFFFAOYSA-N
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Description

2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a butanol backbone, with an additional oxetane ring substituted at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- typically involves the reaction of 2-butanol with an oxetane derivative. One common method is the nucleophilic substitution reaction where 2-butanol reacts with 3-ethyl-3-oxetanyl methanol under acidic or basic conditions to form the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and controlled temperature and pressure conditions are crucial to maximize yield and minimize by-products. The final product is typically purified using distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alkanes or other alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes or secondary alcohols.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce oxetane rings into complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Butanol: A primary alcohol with a similar butanol backbone but without the oxetane ring.

    2-Butanol: A secondary alcohol with a similar structure but lacking the oxetane substitution.

    3-Ethyl-3-oxetanol: An oxetane derivative with a similar oxetane ring but different substitution patterns.

Uniqueness

2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- is unique due to the presence of both the butanol backbone and the oxetane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

657429-08-8

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

1-[(3-ethyloxetan-3-yl)methoxy]butan-2-ol

InChI

InChI=1S/C10H20O3/c1-3-9(11)5-12-6-10(4-2)7-13-8-10/h9,11H,3-8H2,1-2H3

InChI Key

DDAHWVFFYZRMBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(COCC1(COC1)CC)O

Origin of Product

United States

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